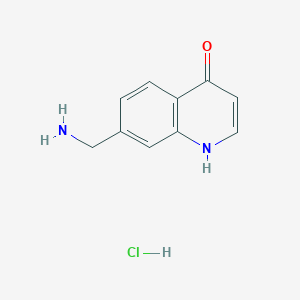

7-(Aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride

Description

Chemical Classification and Nomenclature

This compound belongs to the quinoline derivative class of heterocyclic compounds, specifically categorized within the dihydroquinolinone subgroup. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound being formally designated as 7-(aminomethyl)-1H-quinolin-4-one hydrochloride. Alternative nomenclature systems recognize this compound under various designations, reflecting the complexity inherent in quinoline derivative naming conventions. The Chemical Abstracts Service has assigned the registry number 1788624-28-1 to this specific compound, providing a unique identifier within chemical databases.

The compound's classification within the broader quinoline family places it among heterocyclic aromatic compounds that have demonstrated significant biological activity across multiple therapeutic areas. Quinoline derivatives represent one of the most extensively studied classes of nitrogen-containing heterocycles, with over 200 biologically active quinoline and quinazoline alkaloids identified in nature. The specific structural modifications present in this compound distinguish it from other quinoline derivatives through the presence of both the aminomethyl substitution and the reduced quinolinone framework.

The nomenclature complexity extends to the stereochemical considerations inherent in this compound's structure. While the aminomethyl group introduces potential for configurational isomerism, the current literature indicates that the compound is typically discussed without specific stereochemical descriptors, suggesting either a racemic mixture or a predominant configuration under standard synthetic conditions. The hydrochloride salt designation indicates the presence of hydrochloric acid association, which fundamentally alters the compound's physicochemical properties compared to the free base form.

Historical Context in Quinoline Chemistry

The development of this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the early 19th century. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who called the compound "leukol," meaning "white oil" in Greek. This initial discovery laid the foundation for what would become one of the most important classes of heterocyclic compounds in medicinal chemistry.

The evolution of quinoline chemistry continued through the 19th century with significant contributions from French chemist Charles Gerhardt, who in 1842 obtained quinoline compounds through dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide. These early investigations established the fundamental chemical properties of the quinoline nucleus and demonstrated its potential for structural modification. The recognition that quinoline could serve as a versatile scaffold for drug development emerged from studies of naturally occurring quinoline alkaloids, particularly quinine, which had been used for centuries as an antimalarial agent.

The 20th century witnessed exponential growth in quinoline derivative research, particularly following the discovery of nalidixic acid in 1962, which marked the beginning of the quinolone antibiotic era. Although nalidixic acid was discovered serendipitously as an impurity during chloroquine synthesis attempts, its antibacterial properties sparked intensive research into quinoline-based therapeutics. This historical precedent established quinoline derivatives as privileged structures in medicinal chemistry, capable of yielding compounds with diverse biological activities.

The development of synthetic methodologies for quinoline derivatives throughout the 20th century enabled the creation of increasingly complex structures, including those featuring aminomethyl substitutions and reduced quinolinone frameworks like that found in this compound. Multiple named reactions, including the Skraup synthesis, Conrad-Limpach synthesis, and Friedländer synthesis, provided medicinal chemists with versatile tools for constructing quinoline derivatives with specific substitution patterns.

Significance in Heterocyclic Chemistry Research

This compound represents a significant advancement in heterocyclic chemistry research, particularly within the context of nitrogen-containing heterocycles that have demonstrated exceptional utility in drug discovery. The compound exemplifies the principle of privileged structures in medicinal chemistry, where specific molecular scaffolds consistently yield bioactive compounds across diverse therapeutic areas. Quinoline derivatives have been extensively studied for their potential applications ranging from antimicrobial and antimalarial agents to anticancer and anticonvulsant therapies.

The structural complexity of this compound, featuring both the aminomethyl functionality and the dihydroquinolinone core, provides multiple sites for further chemical modification and structure-activity relationship studies. This versatility makes it an attractive scaffold for combinatorial chemistry approaches and library synthesis, where systematic modifications can be explored to optimize biological activity. The presence of the aminomethyl group introduces basic functionality that can engage in hydrogen bonding and electrostatic interactions with biological targets, while the quinolinone framework provides a rigid aromatic system that can participate in π-π stacking interactions.

Research into quinoline derivatives has revealed their exceptional ability to interact with diverse biological targets, including enzymes, receptors, and nucleic acids. The heterocyclic nitrogen atoms within the quinoline framework can serve as hydrogen bond acceptors, while substituent groups like the aminomethyl moiety can act as hydrogen bond donors. This dual functionality enables quinoline derivatives to form complex interactions with biological macromolecules, contributing to their broad spectrum of biological activities.

The significance of this compound extends beyond its immediate biological applications to its role as a model system for understanding structure-activity relationships in quinoline chemistry. The specific substitution pattern and reduced quinolinone framework provide insights into how structural modifications affect both physicochemical properties and biological activity. This understanding is crucial for the rational design of new quinoline derivatives with improved efficacy and selectivity profiles.

Molecular Structure Overview

The molecular structure of this compound is characterized by a complex arrangement of functional groups within a bicyclic quinoline framework. The compound possesses a molecular formula of C₁₀H₁₁ClN₂O, reflecting the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration. The core structure consists of a benzene ring fused to a pyridine ring, forming the characteristic quinoline bicyclic system, with the addition of specific functional groups that modify its chemical and biological properties.

The aminomethyl substituent at the 7-position introduces a primary amine functionality that significantly alters the compound's electronic properties and potential for intermolecular interactions. This substitution pattern places the aminomethyl group in a meta relationship to the nitrogen atom within the pyridine ring, creating opportunities for intramolecular interactions that may influence the compound's conformational preferences. The positioning of this substituent also affects the compound's ability to engage in hydrogen bonding with biological targets and influences its overall pharmacophore characteristics.

The 1,4-dihydroquinolin-4-one framework represents a partially reduced quinoline system where the pyridine ring contains a ketone functionality at the 4-position. This structural feature fundamentally alters the electronic distribution within the molecule compared to fully aromatic quinoline derivatives. The presence of the ketone group introduces additional hydrogen bonding acceptor capability and creates a site for potential tautomerization, which may influence the compound's behavior in biological systems.

The molecular geometry of this compound can be described using standard chemical notation systems, including the Simplified Molecular Input Line Entry System representation: C1=CC2=C(C=C1CN)NC=CC2=O.Cl. This notation reveals the connectivity pattern within the molecule and provides a framework for understanding its three-dimensional structure. The presence of the hydrochloride salt formation introduces ionic interactions that affect the compound's solid-state packing and solubility characteristics.

Basic Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in both chemical and biological systems. The compound exhibits a molecular weight of 210.66 grams per mole, which places it within the optimal range for drug-like properties according to traditional medicinal chemistry guidelines. This molecular weight reflects the combined contribution of the quinolinone framework, the aminomethyl substituent, and the associated hydrochloride counterion.

The compound's solubility characteristics are significantly influenced by the presence of the hydrochloride salt formation, which typically enhances water solubility compared to the corresponding free base. The aminomethyl functionality contributes basic character to the molecule, with the nitrogen atom capable of protonation under physiological conditions. This ionizable group affects the compound's distribution between aqueous and lipophilic phases, influencing its potential bioavailability and tissue distribution characteristics.

The structural features of this compound contribute to its stability profile under various environmental conditions. The quinolinone framework provides inherent stability through its aromatic character, while the aminomethyl substituent may be susceptible to oxidation under certain conditions. The hydrochloride salt formation generally enhances the compound's storage stability by preventing degradation pathways that might affect the free base form.

Spectroscopic properties of this compound reflect its unique structural features, with characteristic absorption patterns observable in ultraviolet-visible spectroscopy due to the extended π-conjugation within the quinolinone system. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and conformational behavior, while mass spectrometry confirms the molecular composition and fragmentation patterns. These analytical techniques are essential for both compound identification and purity assessment in research applications.

Properties

IUPAC Name |

7-(aminomethyl)-1H-quinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13;/h1-5H,6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOHUPKMWVRNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC=CC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788624-28-1 | |

| Record name | 7-(aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of o-Aminobenzoyl Derivatives

A key approach to 1,4-dihydroquinolin-4-ones involves cyclization of appropriately substituted o-aminobenzoyl derivatives. For example, the cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters under reflux in methanol/phenyl ether with sodium methanolate yields 3-aroyl-1,4-dihydroquinolin-4-ones. This method provides a versatile platform for further functionalization at various positions on the quinolinone ring.

Gould-Jacobs and Related Syntheses

The Gould-Jacobs synthesis and its modifications are classical methods for quinoline and quinolinone construction. Starting from anilines and malonate derivatives, cyclization under high temperature (e.g., refluxing diphenyl ether) forms hydroxyquinoline carboxylates, which can be further manipulated. Variants include Michael addition of anilines to acrylates or acrylonitriles, followed by cyclodehydration with polyphosphoric acid or other dehydrating agents to yield dihydroquinolinones.

Specific Preparation Methods for 7-(Aminomethyl)-1,4-dihydroquinolin-4-one Hydrochloride

Synthesis via Halomethyl Quinolinone Intermediates and Amination

A practical and direct route involves:

- Preparation of 4-(bromomethyl)quinolin-2(1H)-one intermediates,

- Nucleophilic substitution of the bromomethyl group by an amine to introduce the aminomethyl substituent.

In one study, 4-(bromomethyl)quinolin-2(1H)-one was synthesized and then reacted with amines in dimethylformamide (DMF) at room temperature in the presence of lithium hydroxide monohydrate. This reaction proceeds smoothly without the need for strong bases or elevated temperatures, yielding the desired 7-(aminomethyl)-1,4-dihydroquinolin-4-one derivatives.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromomethylation | Brominating agent on quinolinone precursor | ~65 | Off-white solid isolated |

| Amination | Amine + DMF + LiOH·H2O, room temperature | High | Monitored by TLC, clean substitution |

| Isolation | Pour onto ice, filtration, recrystallization | - | Product stable, characterized by IR & NMR |

This method is efficient for introducing the aminomethyl group at the 7-position, with spectral data confirming the structure (IR bands for NH and carbonyl, 1H NMR singlets for CH2 and NH protons).

Catalytic Hydrogenation and Amination from 7-Chloroquinolinones

Another approach starts from 7-chloro-1,2,3,4-tetrahydroquinolin-4-one derivatives. Catalytic amination using ruthenium on carbon or alumina catalysts in the presence of excess amine at 100–200 °C converts the chloro substituent to the corresponding amino group. The reaction can be conducted in amine solvents or with added amine, yielding 4-amino-7-substituted quinolines with minimal dehalogenation byproducts (less than 8%).

This method is adaptable to preparing substituted aminomethyl derivatives by choosing appropriate amines and reaction conditions. The product is isolated by crystallization or chromatography.

Multi-step Synthesis via Hydroxyquinolinones and Ammonolysis

A patented route involves:

- Esterification of resorcinol with 3-chloropropionyl chloride to form chloropropionate esters,

- Cyclization via aluminum trichloride-mediated Friedel-Crafts reaction to 7-hydroxychroman-2-ketone,

- Ammonolysis under pressure in methanol to convert the ketone to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone,

- Subsequent functional group transformations to introduce the aminomethyl substituent.

This method uses readily available raw materials and common reagents, providing good overall yields (~68.7% for chroman-2-ketone intermediate) and operational simplicity.

Comparative Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halomethylation + Amination | 4-(Bromomethyl)quinolin-2(1H)-one | Amine, DMF, LiOH·H2O, room temp | Mild conditions, good yields | Requires bromomethyl intermediate |

| Catalytic Amination of 7-Chloroquinolinones | 7-Chloro-1,2,3,4-tetrahydroquinolin-4-one | Ru catalyst, excess amine, 100–200 °C | High selectivity, scalable | High temperature, catalyst cost |

| Friedel-Crafts + Ammonolysis | Resorcinol, 3-chloropropionyl chloride | AlCl3, NH3 pressure, MeOH | Uses cheap raw materials, good yield | Multi-step, requires pressure reactor |

Research Findings and Analytical Characterization

- The halomethylation-amination route yields products with characteristic IR absorptions at ~3336 and 3260 cm⁻¹ (NH stretch) and ~1660 cm⁻¹ (amide carbonyl), confirming quinolinone structure.

- 1H NMR spectra show singlets corresponding to aminomethyl CH2 groups and NH protons, consistent with the expected substitution pattern.

- Catalytic amination methods demonstrate low dehalogenation side products (<8%), indicating high selectivity and efficiency.

- Multi-step synthetic routes provide robust access to quinolinone cores with functional handles for further derivatization.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

7-(Aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride is a quinoline derivative that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and biology. This compound is recognized for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This article explores its applications across various fields, supported by case studies and data tables.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of more complex quinoline derivatives. These derivatives are valuable in drug development due to their biological activities. The synthesis often involves the Mannich reaction, which introduces the aminomethyl group into the quinoline structure. This modification enhances the compound's interaction with biological targets, making it a promising candidate for drug formulation.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and its derivatives. For instance, a study highlighted the synthesis of various substituted 4-(aminomethyl)quinolin-2(1H)-one derivatives, where one derivative demonstrated significant cytotoxicity against the A549 lung cancer cell line using the MTT assay. The results indicated that specific substitutions on the quinoline structure could enhance anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .

| Compound | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| 7a | [Structure] | 15 | A549 |

| 7b | [Structure] | 10 | A549 |

| 7e | [Structure] | 5 | A549 |

Antimicrobial and Antiviral Properties

Research has also focused on the antimicrobial and antiviral properties of this compound. Its structural features allow it to interact with various biological targets, inhibiting the growth of bacteria and viruses. For example, studies suggest that modifications to the aminomethyl group can enhance antimicrobial efficacy against specific pathogens.

Case Study 1: Anticancer Derivative Development

A study published in Der Pharma Chemica explored the synthesis of several derivatives based on this compound. The findings indicated that certain derivatives exhibited potent cytotoxic effects against cancer cell lines, highlighting their potential as new anticancer agents .

Case Study 2: Antiviral Activity Assessment

Another investigation assessed the antiviral properties of modified quinoline derivatives against viral infections. The study demonstrated that specific modifications led to increased efficacy in inhibiting viral replication, suggesting a pathway for developing antiviral therapies based on this compound .

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as an inhibitor or activator of specific enzymes and receptors, modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 7-(aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride, the following table compares its structural and physicochemical features with those of related quinolinone derivatives and other heterocyclic compounds:

Key Observations:

Structural Diversity: The target compound’s 7-aminomethyl substitution contrasts with larger lipophilic groups (e.g., tetrahydronaphthyl in Compound 44) or electron-withdrawing groups (e.g., carboxylic acid in lomefloxacin). This substitution may favor interactions with polar biological targets .

Synthesis and Purification :

- The target compound’s synthesis likely parallels methods for Row528 (I) (), involving HCl in 1,4-dioxane. However, purification methods vary; Compound 44 uses chromatography, while Compound 90 employs TLC .

The absence of fluorine or carboxylic acid groups distinguishes it from fluoroquinolones like lomefloxacin, which rely on these moieties for antibacterial activity .

Biological Activity

7-(Aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. A study synthesized various derivatives of aminomethyl quinolones and evaluated their antibacterial efficacy against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives displayed high in vitro activities comparable to established antibiotics like Lomefloxacin and Vancomycin, particularly against resistant strains .

Antiviral Effects

The compound has also been investigated for its antiviral properties. It interacts with viral targets, potentially inhibiting viral replication through various mechanisms, including interference with viral enzyme activity and modulation of host cell signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been documented in several studies. One notable study utilized the MTT assay to evaluate the cytotoxic effects of synthesized quinolone derivatives on cancer cell lines such as A549 (lung cancer). Among the tested compounds, specific derivatives demonstrated significant cytotoxicity and were identified as promising candidates for further development .

The biological activity of this compound is attributed to its structural features that enable it to interact with various molecular targets:

- Hydrogen Bonding : The aminomethyl group facilitates hydrogen bonding with biological macromolecules, enhancing interactions with enzymes and receptors.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cellular processes. For instance, it has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication .

- Cell Signaling Modulation : By influencing signaling pathways, the compound can alter cellular responses to external stimuli, which is particularly relevant in cancer therapy where modulation of apoptosis pathways is critical .

Table 1: Summary of Biological Activities

Detailed Study Insights

- Antimicrobial Study : A series of 7-substituted aminomethyl quinolones were synthesized and tested for antibacterial activity. The derivatives showed varying degrees of effectiveness against resistant strains, highlighting the potential for developing new antibiotics from this class of compounds .

- Cytotoxicity Assay : In a study assessing anticancer properties using MTT assays on lung cancer cells (A549), certain derivatives exhibited potent cytotoxic effects. The most effective compound was identified as having a para-substituted aniline structure, indicating a structure-activity relationship that warrants further exploration .

- Mechanistic Studies : Investigations into the mechanism revealed that modifications at the C7 position significantly influenced antibacterial potency and selectivity against multidrug-resistant strains. This highlights the importance of structural optimization in drug development .

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

Q. Table 2. Bioactivity Testing Protocol

| Parameter | Specification | Reference |

|---|---|---|

| Parasite Strains | F32, Dd2, 3D7 | |

| Incubation | 5% CO₂, 37°C, 48 h | |

| Detection | SYBR Green fluorescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.